molecular formula C13H16F3N B11807478 4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine

4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine

Cat. No.: B11807478
M. Wt: 243.27 g/mol
InChI Key: SYNWUNZXYLHGCH-UHFFFAOYSA-N
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Description

4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine is a piperidine derivative featuring a phenyl group at the 4-position and a trifluoroethyl substituent at the 2-position of the piperidine ring.

Properties

Molecular Formula

C13H16F3N

Molecular Weight

243.27 g/mol

IUPAC Name

4-phenyl-2-(2,2,2-trifluoroethyl)piperidine

InChI

InChI=1S/C13H16F3N/c14-13(15,16)9-12-8-11(6-7-17-12)10-4-2-1-3-5-10/h1-5,11-12,17H,6-9H2

InChI Key

SYNWUNZXYLHGCH-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1C2=CC=CC=C2)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with 2,2,2-trifluoroethyl bromide under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperidine derivatives .

Scientific Research Applications

4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The phenyl ring contributes to the compound’s overall stability and binding properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-(2-(Trifluoromethyl)phenyl)piperidine Derivatives
  • Structure : Piperidine derivatives with trifluoromethylphenyl groups at the 4-position (e.g., intermediates in RBP4 antagonist synthesis) .
  • Key Differences : The trifluoromethyl group is directly attached to the phenyl ring, whereas 4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine has a trifluoroethyl group on the piperidine ring.
1-(2,2,2-Trifluoroethyl)-4-(4-nitrophenyl)piperidine
  • Structure : Features a nitro group on the phenyl ring and a trifluoroethyl group at the 1-position .
  • Key Differences : The nitro group introduces strong electron-withdrawing effects, which could alter reactivity and binding affinity compared to the unsubstituted phenyl group in the target compound.
  • Synthetic Relevance : This compound’s synthesis involves chloroformate-mediated reactions, similar to methods used for other trifluoroethyl-piperidine derivatives .

Functional Group Variations

4-(Trifluoroacetyl)piperidine
  • Structure : Contains a trifluoroacetyl group at the 4-position .
  • Physicochemical Properties :
    • Molecular Weight: 181.16 g/mol
    • Predicted pKa: 9.26 (basic nitrogen)
    • Boiling Point: 183.7°C .
2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine
  • Structure : Incorporates a trifluoroethyl group via an oxadiazole ring .
  • Key Differences : The oxadiazole linker introduces additional hydrogen-bonding capabilities, which may enhance target engagement compared to direct alkyl substitution .

Pharmacologically Active Analogs

Telcagepant (MK0974)
  • Structure : A piperidine-containing azepane derivative with a trifluoroethyl group and a 2,3-difluorophenyl moiety .
  • Pharmacological Data :
    • Inhibition Constant (Ki): 0.77 nM (CGRP receptor antagonist)
    • Molecular Weight: 566.528 g/mol
    • Density: 1.54 g/cm³ .
  • Comparison : Telcagepant’s trifluoroethyl group contributes to its high potency, suggesting that similar groups in 4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine may enhance target affinity.
DDR1 Inhibitors with Trifluoroethyl-Piperidine Motifs
  • Structure : Spiro-indoline-piperidine derivatives with trifluoroethylacetamide groups .
  • Key Findings : These compounds inhibit fibrosis and renal dysfunction, with the trifluoroethyl group improving metabolic stability .

Biological Activity

4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine is a compound that has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenyl group and a trifluoroethyl moiety. The trifluoroethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological activity.

Biological Activity Overview

Research indicates that 4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine exhibits several biological activities:

  • Serotonin and Norepinephrine Reuptake Inhibition : Similar compounds have shown activity as serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors, suggesting potential antidepressant effects .
  • Antinociceptive Properties : The compound may also possess analgesic properties, making it a candidate for treating neuropathic pain .
  • Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds can exhibit cytotoxic effects against various cancer cell lines .

Case Studies

  • Antidepressant Activity :
    • In studies assessing the efficacy of similar piperidine derivatives, it was found that compounds with structural similarities to 4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine significantly inhibited serotonin reuptake in vitro. This raises the possibility of its use in treating mood disorders.
  • Neuropathic Pain :
    • A study demonstrated that certain piperidine derivatives could alleviate pain in animal models of neuropathic pain. The analgesic effect was attributed to the inhibition of neurotransmitter reuptake pathways .
  • Cytotoxicity Against Cancer Cells :
    • Research on related piperidine derivatives showed moderate cytotoxicity against ovarian and breast cancer cell lines. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways .

Pharmacokinetic Profile

The pharmacokinetic properties of 4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine are critical for understanding its therapeutic potential. Studies indicate:

PropertyValue
LipophilicityHigh (due to trifluoroethyl)
Metabolic StabilityEnhanced by trifluoromethyl group
Blood-Brain Barrier PenetrationModerate to high

These properties suggest that the compound may effectively reach central nervous system targets, crucial for its potential use in treating neurological disorders.

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